delta-Methylsulfonyl-gamma-valerolactone
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Overview
Description
5-(methylsulfonylmethyl)oxolan-2-one is a chemical compound with the molecular formula C6H10O4S. It is a derivative of oxolane, featuring a sulfonylmethyl group attached to the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfonylmethyl)oxolan-2-one typically involves the reaction of oxolane derivatives with sulfonylmethylating agents. One common method is the reaction of oxolane-2-one with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of 5-(methylsulfonylmethyl)oxolan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(methylsulfonylmethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the oxolane ring can lead to the formation of dihydro derivatives.
Substitution: The sulfonylmethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used
Scientific Research Applications
5-(methylsulfonylmethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-(methylsulfonylmethyl)oxolan-2-one involves its interaction with specific molecular targets. The sulfonylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
γ-butyrolactone: A structurally similar compound with a lactone ring.
2-oxolanone: Another oxolane derivative with different substituents.
Properties
CAS No. |
24885-63-0 |
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Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O4S/c1-11(8,9)4-5-2-3-6(7)10-5/h5H,2-4H2,1H3 |
InChI Key |
PMRXVIXJZUOPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CCC(=O)O1 |
Origin of Product |
United States |
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